5'-Methyl-1',2'-dihydrospiro[cyclobutane-1,3'-indole]
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Overview
Description
5’-Methyl-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] is a spirocyclic compound that features a unique structural motif where a cyclobutane ring is fused to an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of an indole derivative with a cyclobutane precursor under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to modify the cyclobutane ring or the indole structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, reduced indole compounds, and substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5’-Methyl-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 5’-Methyl-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with biological receptors, enzymes, and proteins, leading to various biological effects. The spirocyclic structure enhances its binding affinity and specificity to these targets, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]
- 5’-Methyl-1’,2’-dihydrospiro[cycloheptane-1,3’-indole]
Uniqueness
5’-Methyl-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds with different ring sizes, the cyclobutane ring provides a unique three-dimensional shape that can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5-methylspiro[1,2-dihydroindole-3,1'-cyclobutane] |
InChI |
InChI=1S/C12H15N/c1-9-3-4-11-10(7-9)12(8-13-11)5-2-6-12/h3-4,7,13H,2,5-6,8H2,1H3 |
InChI Key |
GDTBVSYTYMZTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CCC3 |
Origin of Product |
United States |
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